2-Formylthiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONRZJCFROGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formylthiophene 3 Carbonitrile
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 2-formylthiophene-3-carbonitrile scaffold in a minimum number of steps, often by introducing the formyl and cyano groups onto a pre-existing thiophene (B33073) ring or by assembling the ring from acyclic precursors with the required functionalities.
Formylation and Cyanation Strategies
The most straightforward direct approaches involve the introduction of a formyl group at the C2 position of 3-cyanothiophene or a cyano group at the C3 position of 2-formylthiophene.
The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.commychemblog.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. organic-chemistry.orgmychemblog.com In the context of synthesizing this compound, the strategy would involve the formylation of 3-cyanothiophene. The cyano group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. However, the directing effect of the sulfur atom favors substitution at the adjacent C2 and C5 positions. The regioselectivity between the C2 and C5 positions can be influenced by reaction conditions and the steric bulk of the Vilsmeier reagent. uminho.pt For 3-substituted thiophenes, formylation with smaller Vilsmeier reagents tends to favor the 2-position. uminho.pt
Conversely, the direct cyanation of 2-formylthiophene at the 3-position presents a different challenge. While methods for the cyanation of aryl halides are well-established, often using palladium catalysis with cyanide sources like potassium hexacyanoferrate, direct C-H cyanation is less common. organic-chemistry.org Recent advancements have explored electrochemical methods for the direct cyanation of thiophenols and selenols using trimethylsilyl (B98337) cyanide (TMSCN), suggesting potential avenues for direct C-H functionalization. nih.govorganic-chemistry.org However, achieving regioselective cyanation at the C3 position of 2-formylthiophene, which is influenced by the electron-withdrawing and directing effects of the formyl group, requires specific catalytic systems that can overcome the inherent reactivity patterns of the substrate.
| Strategy | Precursor | Key Reagents | Reaction Type | Main Challenge |
| Formylation | 3-Cyanothiophene | DMF, POCl₃ | Vilsmeier-Haack | Regioselectivity (C2 vs. C5), deactivation by CN group |
| Cyanation | 2-Formylthiophene | Metal catalysts, Cyanide source | C-H Cyanation | Regioselectivity (C3 vs. C4/C5), harsh conditions |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. nih.govresearchgate.net The Gewald reaction is a prominent MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgarkat-usa.orgscribd.com
While the classic Gewald reaction yields a 2-amino-substituted thiophene, modifications of this reaction can provide precursors for this compound. A four-component Gewald reaction, for instance, can assemble highly substituted 2-aminothiophene-3-carboxamide (B79593) derivatives. arkat-usa.org Although not a direct route to the final product, the Gewald reaction is crucial as it efficiently constructs the core 2-amino-3-cyanothiophene scaffold. This intermediate is a pivotal starting point for indirect synthetic routes, as will be discussed in section 2.2.1. The direct synthesis of this compound via an MCR would necessitate a novel reaction design where a formyl group or its precursor is incorporated directly during the cyclization process.
Regioselective Synthesis via Substituted Thiophene Precursors
This approach relies on the controlled functionalization of a thiophene ring that already bears a substituent, guiding the subsequent introduction of the formyl and cyano groups to the desired positions. The regiochemical outcome of electrophilic substitution on 3-substituted thiophenes is highly dependent on the electronic nature of the substituent. uminho.pt
For instance, the Vilsmeier-Haack formylation of a thiophene with an electron-donating group at the 3-position will preferentially direct the formylation to the 2- or 5-position. The choice between these two positions can be controlled by the steric hindrance of the Vilsmeier reagent; smaller reagents favor the 2-position, while bulkier reagents favor the 5-position. uminho.pt
An alternative powerful technique for achieving regioselectivity is directed ortho-metalation (DoM) . This involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. For 3-substituted thiophenes, metalation can be directed to the less sterically hindered C5 position using bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine). uminho.pt To achieve substitution at the C2 position, a different directing group or strategy would be required. By strategically choosing the starting substituted thiophene and the reaction sequence (e.g., formylation followed by cyanation or vice versa), the desired 2-formyl-3-cyano substitution pattern can be achieved.
Indirect Synthesis and Derivatization Routes
Indirect methods involve the synthesis of a related thiophene derivative, which is then converted into this compound through one or more functional group transformations.
Transformation from Related Thiophene Derivatives
A common and effective indirect route starts from readily available 2-aminothiophene-3-carbonitrile (B183302), often synthesized via the Gewald reaction. arkat-usa.orgtubitak.gov.tr The amino group at the C2 position can be transformed into other functionalities. For example, a Sandmeyer-type reaction can convert the amino group into a halide (e.g., bromo or chloro). dokumen.pub This 2-halothiophene-3-carbonitrile can then be subjected to formylation. Alternatively, the halide can be converted to a formyl group through metal-halogen exchange followed by reaction with a formylating agent like DMF.
Another key precursor is 2-formylthiophene-3-carboxylic acid . chemshuttle.com This compound already possesses the required formyl group at the C2 position. The synthesis then simplifies to the conversion of the carboxylic acid at C3 into a nitrile group, a process detailed in the following section.
| Precursor | CAS Number | Source/Synthesis | Subsequent Transformation |
| 2-Aminothiophene-3-carbonitrile | 4651-95-4 | Gewald Reaction | Sandmeyer reaction, Diazotization |
| 2-Formylthiophene-3-carboxylic acid | 19991-69-6 | Oxidation of corresponding alcohol | Conversion of carboxylic acid to nitrile |
| 2-(Hydroxymethyl)thiophene-3-carbonitrile | Not available | Reduction of carboxylic acid | Oxidation to aldehyde |
Functional Group Interconversions on Thiophene Ring
Functional group interconversion (FGI) is the cornerstone of indirect synthetic strategies. Several key transformations are relevant for the synthesis of this compound.
One such transformation is the oxidation of an alcohol to an aldehyde . If one starts with or synthesizes 2-(hydroxymethyl)thiophene-3-carbonitrile, the hydroxymethyl group can be oxidized to the target formyl group. A variety of oxidizing agents can be employed for this purpose, such as manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄), though care must be taken to avoid over-oxidation to the carboxylic acid or reaction with the nitrile group. researchgate.netresearchgate.net
Another critical FGI is the conversion of a carboxylic acid to a nitrile . Starting from 2-formylthiophene-3-carboxylic acid, the most common method involves a two-step process: first, the carboxylic acid is converted to a primary amide (2-formylthiophene-3-carboxamide), and then the amide is dehydrated to the nitrile. Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride (B1165640) can be used for this purpose. This two-step sequence is a reliable way to install the cyano group at the C3 position.
| Transformation | Starting Group | Target Group | Common Reagents |
| Oxidation | -CH₂OH | -CHO | MnO₂, PCC, DMP |
| Amide Formation | -COOH | -CONH₂ | SOCl₂, then NH₄OH |
| Nitrile Formation | -CONH₂ | -CN | POCl₃, SOCl₂, Tf₂O |
| Halogenation (from Amine) | -NH₂ | -Br, -Cl | NaNO₂, HBr/HCl, CuBr/CuCl |
| Formylation (from Halide) | -Br, -Cl | -CHO | n-BuLi, then DMF |
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound has benefited from both transition metal-catalyzed reactions and the burgeoning fields of organocatalysis and biocatalysis.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of thiophene derivatives. Palladium- and rhodium-based catalysts, in particular, have been employed in direct C-H functionalization reactions, providing an atom-economical approach to thiophene modification. whiterose.ac.uk
One notable strategy involves the palladium-catalyzed direct arylation of thiophene derivatives. researchgate.net For instance, the reaction of 2-formylthiophene with aryl halides can proceed selectively at the 5-position in the presence of a palladium catalyst with a carboxylato ligand, which facilitates the C-H bond cleavage through a concerted metalation-deprotonation (CMD) pathway. researchgate.net This method has been shown to produce the coupling product in high yield (99%). researchgate.net
Ruthenium complexes have also demonstrated utility in tandem cyanation-formylation sequences. For example, RuCl₃·3H₂O can mediate the oxidative coupling of thiophene with potassium thiocyanate (B1210189) (KSCN) and paraformaldehyde to yield the target compound in a one-pot synthesis.
Detailed below are examples of transition metal-catalyzed reactions for the synthesis of thiophene derivatives.
Table 1: Transition Metal-Catalyzed Synthesis of Thiophene Derivatives
| Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/KOAc | 2-Formylthiophene, Aryl Bromide | 5-Aryl-2-formylthiophene | 99 | researchgate.net |
| RuCl₃·3H₂O | Thiophene, KSCN, Paraformaldehyde | This compound | Not Specified |
This table showcases various transition metal catalysts and their applications in synthesizing substituted thiophenes, including precursors to this compound.
Organocatalytic and Biocatalytic Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, often providing complementary reactivity to metal-based catalysts. In the context of this compound synthesis, organocatalytic systems have been leveraged in multicomponent reactions (MCRs). The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, can be adapted to produce related structures. researchgate.net A four-component variant using a ketone, a nitrile-bearing thiophene, elemental sulfur, and an amine base like morpholine (B109124) as a catalyst can achieve high yields in aqueous ethanol.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While direct biocatalytic synthesis of this compound is not extensively documented, related enzymatic transformations highlight the potential of this approach. For example, laccase from Trametes versicolor has been used for the selective oxidation of 2-thiophene methanol (B129727) to 2-thiophene carboxaldehyde, a closely related structure. researchgate.net This reaction is mediated by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and demonstrates the feasibility of enzymatic methods in functionalizing the thiophene ring. researchgate.net Furthermore, engineered enzymes have been developed for the intramolecular cyclopropanation of benzothiophenes, showcasing the power of biocatalysis in creating complex heterocyclic structures. nih.gov The development of specific "deprotectase" biocatalysts for removing protecting groups in multi-step syntheses also points towards greener synthetic routes for complex molecules. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of fine chemicals like this compound, focusing on the use of safer solvents, alternative energy sources, and waste reduction.
Solvent-Free and Aqueous Medium Reactions
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted by milling or under neat conditions, can lead to higher efficiency and easier product isolation. researchgate.netrsc.org For instance, the synthesis of 2-aminothiophene-3-carbonitrile derivatives has been achieved with high yields under solvent-free conditions using high-speed vibration milling with diethylamine (B46881) as a catalyst. researchgate.net
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, even repurposing low-purity industrial wastewater. unito.it This approach not only reduces the reliance on organic solvents but also offers a pathway for valorizing industrial effluents. unito.it
Microwave-Assisted and Photochemical Syntheses
Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times and often improve yields. encyclopedia.pubresearchgate.netmdpi.comnih.govmdpi.com The synthesis of various thiophene derivatives, including precursors for this compound, has been expedited using microwave assistance. For example, the condensation of 3-acetylthiophene (B72516) with benzaldehydes to form thienyl chalcones can be completed in under a minute with high yields. encyclopedia.pub Similarly, the synthesis of 2-amino-thiophene-3-carboxylic acid derivatives from cyanoacetates, ketones, and sulfur is highly efficient under solvent-free microwave conditions. researchgate.net
Photochemical methods, which use light to initiate chemical reactions, offer another green alternative to traditional thermal methods. The photochemistry of related compounds like 2-formylphenylnitrene has been studied, leading to the discovery of novel tunneling reactions. acs.org While direct photochemical synthesis of this compound is an area for further exploration, the study of photochemical rearrangements in related aromatic systems provides a foundation for developing new light-induced synthetic strategies. acs.org
The following table summarizes green synthetic approaches for thiophene derivatives.
Table 2: Green Synthetic Approaches for Thiophene Derivatives
| Method | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Solvent-Free | Reduced waste, often faster reaction times. | Synthesis of 2-aminothiophene-3-carbonitrile derivatives via high-speed vibration milling. | researchgate.net |
| Aqueous Medium | Use of a benign and abundant solvent. | Pd-catalyzed direct C-H arylation of thiophenes in industrial wastewater. | unito.it |
| Microwave-Assisted | Rapid heating, reduced reaction times. | Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. | mdpi.com |
This table highlights various green chemistry techniques applied to the synthesis of thiophene compounds, demonstrating the shift towards more sustainable chemical manufacturing.
Reactivity and Reaction Mechanisms of 2 Formylthiophene 3 Carbonitrile
Transformations Involving the Formyl Group
The aldehyde functionality in 2-formylthiophene-3-carbonitrile is a primary site for a variety of chemical transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.
Aldehyde Condensation Reactions (e.g., Wittig, Knoevenagel)
Wittig Reaction: The formyl group readily undergoes the Wittig reaction, which is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The ylide, a carbanion stabilized by the adjacent phosphonium group, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial nucleophilic addition leads to a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. wikipedia.orglibretexts.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which results in the formation of a new carbon-carbon double bond. libretexts.org For instance, the Wittig reaction of 2-formyl-3,4-diaminothiophene derivatives with a carboxypropylidene-phosphorane is a key step in the synthesis of biotin (B1667282) analogues. google.com
Knoevenagel Condensation: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that the formyl group of this compound can participate in. wikipedia.orgsigmaaldrich.com This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org The active methylene (B1212753) compound, which has a C-H bond that can be deprotonated by a weak base, adds to the aldehyde to form a β-hydroxy carbonyl intermediate. sigmaaldrich.com This intermediate then readily eliminates a molecule of water to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org This method is particularly useful for synthesizing α,β-unsaturated compounds, which are prevalent in many natural products and pharmaceuticals. numberanalytics.com For example, the Knoevenagel condensation of thiophene (B33073) derivatives with various active methylene compounds is used to prepare dyes for synthetic fibers. dcu.ie
Oxidation Reactions for Carboxylic Acid Derivatization
The formyl group of this compound can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of a wide range of other functional groups. Various oxidizing agents can be employed for this purpose.
The resulting 2-carboxy-thiophene-3-carbonitrile can then be further derivatized. For instance, the carboxylic acid can be converted into an acid chloride, which is a highly reactive species that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form esters, amides, and other carboxylic acid derivatives.
Reduction Reactions to Alcohol and Alkane Derivatives
The formyl group can be reduced to a primary alcohol or completely reduced to a methyl group (an alkane derivative).
Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (3-cyano-2-thienyl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. youtube.com
Reduction to Alkane: Complete reduction of the formyl group to a methyl group can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. The Clemmensen reduction employs amalgamated zinc and hydrochloric acid.
Nucleophilic Additions to the Carbonyl Moiety
The carbonyl group of the aldehyde is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. chemguide.co.uk
One classic example is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. chemguide.co.uk This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen anion. chemguide.co.uk The resulting cyanohydrin, 2-(cyano)(hydroxy)methyl)thiophene-3-carbonitrile, contains two cyano groups and a hydroxyl group, offering further opportunities for synthetic transformations.
Reactions of the Nitrile Group
The nitrile group in this compound also exhibits characteristic reactivity, primarily involving nucleophilic additions to the electrophilic carbon atom of the cyano moiety. openstax.org
Nucleophilic Additions to the Cyano Moiety
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. openstax.org This reaction proceeds through an amide intermediate. openstax.org In the first step, water adds to the nitrile to form an imidic acid, which then tautomerizes to an amide. The amide can then be further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an amine). openstax.org
Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis. openstax.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. openstax.org Subsequent hydrolysis of this intermediate yields a ketone. openstax.org
Reduction to Amine: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org This reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by protonation to give the primary amine, (3-(aminomethyl)thiophen-2-yl)methanol, assuming the formyl group is also reduced. openstax.org
Table of Reactions of this compound
| Reaction Type | Functional Group | Reagents/Conditions | Product Type |
| Wittig Reaction | Formyl | Triphenyl phosphonium ylide | Alkene |
| Knoevenagel Condensation | Formyl | Active methylene compound, weak base | α,β-Unsaturated compound |
| Oxidation | Formyl | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid |
| Reduction to Alcohol | Formyl | NaBH₄ or LiAlH₄ | Primary alcohol |
| Nucleophilic Addition | Formyl | HCN | Cyanohydrin |
| Hydrolysis | Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic acid |
| Grignard Addition | Nitrile | 1. R-MgX, 2. H₃O⁺ | Ketone |
| Reduction to Amine | Nitrile | LiAlH₄ | Primary amine |
Hydrolysis and Alcoholysis Reactions
The nitrile and formyl groups of this compound can undergo hydrolysis and alcoholysis under specific conditions. Post-reaction hydrolysis, for instance, using aqueous sodium hydroxide can be employed to selectively precipitate related formyl isomers. Careful control of pH during neutralization is crucial to prevent the oxidation of the aldehyde group. In some cases, partial or total hydrolysis of the nitrile or adjacent carboxylate groups can occur during cyclocondensation reactions, leading to the formation of thiophenes bearing carboxylic acid or amide functionalities. thieme-connect.de Alcoholysis has also been noted as a reaction pathway for related thiophene derivatives. acs.orgresearchgate.net
Cycloaddition Reactions Involving the Nitrile
The nitrile group of this compound can participate in cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. nih.gov Specifically, [3+2] cycloaddition reactions are a common strategy for forming isoxazole (B147169) and 2-isoxazoline rings from nitrile N-oxides. nih.govresearchgate.net These types of reactions, often termed 1,3-dipolar cycloadditions, can proceed through a concerted or stepwise mechanism. chim.itnih.gov The reactivity and regioselectivity of these cycloadditions are influenced by both steric and electronic factors. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of nitriles suggests its potential as a dipolarophile in such transformations.
Reactivity of the Thiophene Ring System
The thiophene core of this compound is amenable to a variety of transformations, including electrophilic substitution, metalation, and ring-forming reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like thiophene. wizeprep.com The regioselectivity of EAS on substituted thiophenes is dictated by the electronic nature of the existing substituents. uni-muenchen.delibretexts.org In the case of this compound, the formyl and nitrile groups are electron-withdrawing, which generally deactivates the ring towards electrophilic attack. For 3-substituted thiophenes with electron-withdrawing groups like an aldehyde, electrophilic substitution, such as halogenation, is generally directed to the 5-position. uni-muenchen.de Conversely, for 3-substituted thiophenes with activating groups, the substitution typically occurs at the 2-position. uni-muenchen.de Computational studies, such as those using DFT calculations, can help predict the relative energies of intermediates and transition states, thereby explaining the observed regioselectivity in electrophilic aromatic substitution reactions. rsc.orgrsc.org
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)
The thiophene ring of this compound can be functionalized through metalation followed by cross-coupling reactions. Metalation, often achieved using strong bases like organolithium reagents, can create a nucleophilic carbon center on the thiophene ring. uni-muenchen.deambeed.com This metalated intermediate can then be reacted with various electrophiles.
Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.org The Negishi coupling, for instance, involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.com This reaction is known for its high functional group tolerance, accommodating groups like ketones, esters, and nitriles. ambeed.comnih.gov While direct examples with this compound are not explicitly detailed, the principles of these reactions suggest its potential as a substrate, particularly after conversion of a position on the thiophene ring to a halide. For instance, Negishi couplings have been successfully employed in the synthesis of complex molecules containing thiophene rings. youtube.com
Table 1: Overview of Common Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound + Organic halide | Palladium | Tolerant to a wide range of functional groups. |
| Stille Coupling | Organotin compound + Organic halide | Palladium | Mild reaction conditions. |
| Negishi Coupling | Organozinc compound + Organic halide | Palladium or Nickel | High functional group tolerance, including nitriles. wikipedia.orgambeed.comnih.gov |
Annulation and Ring-Forming Reactions Incorporating the Thiophene Core
The thiophene core of this compound can serve as a foundation for the construction of fused ring systems through annulation and other ring-forming reactions. scribd.com These reactions often involve the formation of new rings fused to the thiophene moiety. For example, rhodium-catalyzed heteroannulations can be used to construct pyridone and pyridine (B92270) rings fused to a thiophene core. researchgate.net Another strategy involves the [4+1] annulation of sulfoxonium ylides with maleimides. researchgate.net The formation of naphtho[2,3-b]thiophene (B1219671) derivatives has also been reported through unexpected cyclization pathways involving electrophilic aromatic substitution on a thiophene ring. rsc.org These reactions highlight the versatility of the thiophene scaffold in building complex polycyclic aromatic systems.
Cascade and Multicomponent Reactions Featuring this compound
This compound is a valuable building block in cascade and multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single pot. nih.govorganic-chemistry.org MCRs are highly efficient as they combine multiple reaction steps without isolating intermediates. The Gewald reaction, a well-known MCR, can be adapted to synthesize substituted 2-aminothiophenes, and variations can introduce formyl and cyano groups concurrently. For example, a four-component reaction employing 2-cyanothiophene, ketones, elemental sulfur, and a base catalyst can yield related structures in good yields. The formyl and nitrile groups of this compound can participate in these complex reaction sequences, leading to the rapid assembly of diverse heterocyclic scaffolds. For instance, multicomponent reactions have been used to synthesize various pyrazole (B372694) and pyran-fused heterocyclic systems. nih.govresearchgate.net
Detailed Mechanistic Investigations of Key Transformations of this compound
The reactivity of this compound is dominated by the interplay between the electrophilic aldehyde group, the electron-withdrawing nitrile group, and the nucleophilic thiophene ring. This unique electronic arrangement makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. Mechanistic investigations into these transformations, while not always exhaustively detailed for this specific molecule, can be understood through the lens of well-established reaction principles and studies on analogous systems.
Experimental Kinetic and Isotope Effect Studies
Direct and comprehensive experimental kinetic and kinetic isotope effect (KIE) studies specifically for reactions of this compound are not extensively documented in peer-reviewed literature. However, the kinetic behavior can be inferred from studies of related condensation reactions, and potential isotope effects can be hypothesized based on fundamental principles.
Kinetic Studies
The primary transformations of this compound involve condensation reactions, such as the Knoevenagel or Gewald-type reactions, which are foundational for synthesizing thieno[2,3-b]pyridines. mdpi.com These reactions typically involve the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a base.
The reaction rate is expected to be dependent on the concentrations of the thiophene substrate, the active methylene compound, and the catalyst. A generalized rate law would likely be:
Rate = k[this compound]x[Active Methylene Compound]y[Base]z
Where x, y, and z are the orders of the reaction with respect to each component. For many base-catalyzed condensation reactions, the rate-determining step is often the initial deprotonation of the active methylene compound or the subsequent nucleophilic attack on the carbonyl carbon. smolecule.com A hypothetical kinetic dataset for a typical condensation is presented below to illustrate these relationships.
| Experiment | [this compound] (mol/L) | [Malononitrile] (mol/L) | [Piperidine] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10⁻⁵ |
| This is an interactive, illustrative table based on general principles of condensation reaction kinetics. |
Isotope Effect Studies
No specific kinetic isotope effect (KIE) studies have been reported for this compound. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org
A primary KIE would be expected if a bond to the isotopically substituted atom is broken in the rate-determining step. For instance, if the C-H bond of the formyl group were cleaved in the slow step, a significant primary KIE (kH/kD > 2) would be observed upon replacing the formyl hydrogen with deuterium (B1214612). utdallas.edu
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org For example, if the nucleophilic attack at the formyl carbon is rate-determining, substituting the formyl hydrogen with deuterium might result in a small secondary KIE (kH/kD ≈ 0.9-1.2). This is because the hybridization of the carbonyl carbon changes from sp² in the reactant to sp³ in the transition state, which can alter the vibrational frequencies of the C-H/C-D bond. Studies on the spontaneous rearrangement of a related compound, 2-formyl phenylnitrene, to an imino ketene (B1206846) showed that the deuterated analogue was stable, indicating a very large KIE and suggesting the reaction proceeds via quantum tunneling. acs.org While a different transformation, this highlights that significant isotope effects can be operative in formyl-substituted aromatic systems.
Elucidation of Reaction Intermediates
The construction of the thieno[2,3-b]pyridine (B153569) scaffold from this compound proceeds through a sequence of identifiable intermediates. The most common pathway is a cyclocondensation reaction with an active methylene nitrile, such as malononitrile, in the presence of a base like piperidine (B6355638) or triethylamine.
The generally accepted mechanism involves the following key intermediates:
Enolate/Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion.
Knoevenagel Condensation: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group on the thiophene. This forms a transient alkoxide intermediate.
Dehydration: The alkoxide intermediate is protonated by the solvent or conjugate acid of the catalyst, forming a β-hydroxy adduct which rapidly undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated vinylnitrile intermediate, often referred to as a Knoevenagel adduct.
Intramolecular Cyclization (Thorpe-Ziegler reaction): The crucial ring-closing step involves the nucleophilic attack of the thiophene sulfur atom (or an adjacent carbanion generated on the thiophene ring under strongly basic conditions) onto the carbon of one of the nitrile groups. Computational studies on the related Gewald reaction support the favorability of such cyclizations. chemrxiv.org
Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the final, stable aromatic thieno[2,3-b]pyridine product. The formation of the aromatic ring is a significant thermodynamic driving force for the reaction. thieme-connect.de
This sequence ensures a controlled and predictable assembly of the fused heterocyclic system.
Stereochemical and Regiochemical Control Mechanisms
The inherent structure of this compound imparts excellent control over the regiochemistry of its transformations, while the stereochemical aspects are primarily relevant to the transient intermediates.
Regiochemical Control
The substitution pattern of this compound dictates a highly specific regiochemical outcome in cyclocondensation reactions. The formyl group at the C2 position serves as the exclusive site for the initial nucleophilic attack by the active methylene component. Following the formation of the vinylidene intermediate, the subsequent intramolecular cyclization is directed by the adjacent nitrile group at the C3 position. researchcommons.orgresearchgate.net
This sequence invariably leads to the formation of the thieno[2,3-b]pyridine ring system. The regioselectivity is not influenced by the nature of the active methylene compound used, making this a robust and predictable method for synthesizing this specific heterocyclic scaffold. The table below illustrates the predictable regiochemical outcome with various reaction partners.
| Active Methylene Compound | Catalyst | Product |
| Malononitrile | Piperidine | 4-Amino-thieno[2,3-b]pyridine-5-carbonitrile |
| Ethyl Cyanoacetate | Sodium Ethoxide | 4-Amino-5-carbethoxy-thieno[2,3-b]pyridine |
| Cyanothioacetamide | Triethylamine | 4-Amino-5-thiocarbamoyl-thieno[2,3-b]pyridine |
| This table illustrates the predictable regiochemical outcomes of cyclocondensation reactions. |
Stereochemical Control
Stereoselectivity, the preferential formation of one stereoisomer over another, is of limited consequence for the final product in the synthesis of thieno[2,3-b]pyridines from this compound, as the end product is a planar aromatic system. masterorganicchemistry.com
Advanced Spectroscopic and Structural Elucidation Studies in Research Contexts
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF), is an indispensable tool for the analysis of 2-Formylthiophene-3-carbonitrile. nih.gov Its ability to determine the mass of a molecule with extremely high accuracy allows for the unambiguous determination of elemental compositions, which is vital for confirming structures and identifying unknown substances in complex mixtures. rsc.orggcms.cz
In synthetic chemistry, HRMS is pivotal for detecting and characterizing short-lived reaction intermediates, thereby illuminating reaction mechanisms. For thiophene (B33073) derivatives, synthetic routes such as the Vilsmeier-Haack reaction are common for introducing formyl groups. This reaction proceeds through electrophilic intermediates (iminium ions) which, while transient, could potentially be detected and identified using specialized HRMS techniques. By providing the exact mass of these species, researchers can confirm their elemental composition and gain direct evidence for proposed mechanistic pathways.
Electron Ionization (EI) mass spectrometry induces fragmentation of molecules in predictable ways, creating a unique fingerprint that aids in structural elucidation. For this compound, the fragmentation pattern would be characterized by cleavages related to its functional groups. libretexts.org The molecular ion peak (M⁺•) would be prominent due to the stability of the aromatic thiophene ring. Key fragmentation pathways would include the loss of a hydrogen radical (•H) to form the [M-1]⁺ ion and the loss of a formyl radical (•CHO) to form the [M-29]⁺ ion, both of which are characteristic of aldehydes. libretexts.org Analysis of these fragments, especially with the high mass accuracy of HRMS, provides definitive structural confirmation. uni.lu
| Fragment Ion | Proposed Loss | Theoretical m/z | Significance |
|---|---|---|---|
| [C₆H₃NOS]⁺• | - | 137.9935 | Molecular Ion (M⁺•) |
| [C₆H₂NOS]⁺ | •H | 136.9857 | Loss of hydrogen from the aldehyde group |
| [C₅H₃NS]⁺ | •CHO | 109.0013 | Loss of the formyl group |
| [C₄H₃S]⁺ | •C₂N₂O | 83.9956 | Complex ring fragmentation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Research
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for probing the functional groups within this compound. These two techniques are complementary; IR spectroscopy is particularly sensitive to vibrations of polar functional groups like carbonyls (C=O), while Raman spectroscopy is effective for analyzing non-polar, symmetric bonds and aromatic ring systems. photothermal.comedinst.comkurouskilab.com
The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its key functional groups. The presence and position of these bands can be used to monitor the progress of a chemical reaction, such as its synthesis or subsequent modification. For example, the appearance of the strong C≡N and C=O stretching bands would indicate the formation of the product during a synthesis.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Thiophene C-H | Stretching | 3100 - 3000 | IR / Raman |
| Nitrile (C≡N) | Stretching | 2250 - 2200 | IR (Strong) |
| Aldehyde (C=O) | Stretching | 1750 - 1650 | IR (Strong) |
| Thiophene Ring | C-C Stretching | 1530 - 1350 | Raman / IR |
| Thiophene C-S | Stretching | 710 - 680 | Raman / IR |
Data derived from general spectroscopic principles and studies on related thiophene compounds. iosrjournals.org
Although this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor through the oxygen of the formyl group and the nitrogen of the nitrile group. It can participate in weaker, non-classical hydrogen bonds, such as C-H···O and C-H···N interactions. These interactions, while individually weak, can collectively form extended networks that significantly influence the crystal packing and solid-state structure of the compound. researchgate.net The formation of such hydrogen-bonding networks can be inferred from shifts in the vibrational frequencies of the involved functional groups, particularly the C=O stretching frequency in the IR spectrum. nih.gov Detailed analysis often requires coupling spectroscopic data with single-crystal X-ray diffraction to precisely map the intermolecular interactions. researchgate.netnih.gov
Theoretical and Computational Chemistry Investigations of 2 Formylthiophene 3 Carbonitrile
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule is fundamental to its chemical behavior. For 2-Formylthiophene-3-carbonitrile, computational analyses reveal key features of its electronic landscape.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The energies of these orbitals and the gap between them are critical determinants of a molecule's stability and reactivity. malayajournal.org
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. malayajournal.org In this compound, the presence of electron-withdrawing groups like the formyl (-CHO) and cyano (-CN) groups is expected to lower the energy of the LUMO, enhancing its electrophilicity.
Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the energies of the HOMO and LUMO. For analogous thiophene (B33073) derivatives, these calculations have proven invaluable in predicting reactivity. researchgate.net A smaller HOMO-LUMO energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org
Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.54 |
| Energy Gap (ΔE) | 4.31 |
Note: The values presented are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-311G(d) level of theory). A smaller energy gap suggests higher chemical reactivity. malayajournal.orgresearchgate.net
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. malayajournal.org
MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. malayajournal.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Neutral regions are often depicted in green. malayajournal.org
For this compound, the oxygen atom of the formyl group and the nitrogen atom of the cyano group are expected to be regions of high negative electrostatic potential due to their high electronegativity. The hydrogen atom of the formyl group and the thiophene ring protons would likely exhibit positive potential. These maps are crucial for predicting intermolecular interactions and the initial sites of reaction. nih.govyoutube.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their properties.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for structure elucidation. Computational methods, particularly those based on DFT and the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with increasing accuracy. arxiv.orgnih.gov
Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2-CHO | 185.2 | 184.8 | 9.98 | 9.95 |
| C3-CN | 115.4 | 115.1 | - | - |
| C4-H | 138.1 | 137.9 | 7.85 | 7.82 |
| C5-H | 134.5 | 134.2 | 7.45 | 7.41 |
Vibrational Frequency Calculations
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, providing a theoretical IR spectrum. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups and vibrational motions within the molecule.
For this compound, key vibrational frequencies would include the C=O stretch of the formyl group, the C≡N stretch of the carbonitrile group, and various C-H and C-S stretching and bending modes of the thiophene ring. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in many calculations and the influence of the molecular environment in the experimental setup. Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nist.gov
Reaction Mechanism Modeling using Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. vub.be By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. ariel.ac.ilchemalive.com
For this compound, a versatile building block in organic synthesis, these methods can be used to model various transformations. For instance, in reactions like the synthesis of thieno[2,3-b]pyridines, computational modeling can help understand the cyclization process, predict the regioselectivity, and rationalize the observed product distribution. Density functional theory (DFT) is a widely used method for these studies, providing a good balance between accuracy and computational cost. researchgate.net The insights gained from such modeling are invaluable for optimizing reaction conditions and designing new synthetic routes. chemalive.com
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
In the computational study of chemical reactions involving this compound, locating the transition state (TS) is of paramount importance. The transition state represents the highest energy point along the reaction pathway, a first-order saddle point on the potential energy surface (PES). github.iowikipedia.org Its geometry is crucial for understanding the mechanism of a reaction. Computational methods, such as those employing density functional theory (DFT), are used to optimize the geometry of this fleeting structure. A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state, with the corresponding vibrational mode indicating the motion of the atoms as they traverse the energy barrier. github.iouni-muenchen.de
Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS connects the intended reactants and products. uni-muenchen.demissouri.eduprotheragen.ai The IRC is the minimum energy reaction pathway in mass-weighted cartesian coordinates, essentially mapping the trajectory a molecule would follow moving down from the transition state to the reactant and product valleys with zero kinetic energy. uni-muenchen.demissouri.edu This analysis is vital for ensuring the calculated reaction mechanism is correct. For instance, in a proposed reaction of this compound, IRC calculations would start at the optimized TS geometry and trace the path in both forward and backward directions to ensure they lead to the expected product and reactant minima, respectively. protheragen.aifaccts.de
Studies on related thiophene derivatives have successfully used these methods. For example, in the investigation of the reaction mechanism for the formation of naphtho[2,3-b]thiophene (B1219671) derivatives, IRC calculations using the B3LYP-D3/Def2-SVP method were crucial to demonstrate that each transition state correctly connects the reactant and product intermediates in an electrophilic aromatic substitution mechanism. rsc.org Similarly, the mechanism for the formation of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles was elucidated using high-level quantum chemical calculations, where IRC would be essential to validate the proposed multi-step pathway. nih.gov
Energy Profiles and Rate Constant Predictions
Computational chemistry allows for the precise calculation of these energy profiles. For example, the activation energies for the cyclization and elimination steps in the formation of related 2-amino-4,5-dihydrothiophene-3-carbonitriles have been calculated. In one study, the activation energy for the rate-limiting elimination of HNCS was found to be 63.4 kJ/mol for one isomer and 77.2 kJ/mol for another, highlighting how stereochemistry can influence reaction barriers. nih.gov Such calculations for this compound would provide quantitative data on its reactivity in various transformations.
| Reaction Step (Hypothetical for a related Thiophene Derivative) | Calculated Activation Energy (kJ/mol) | Reference |
| Ring Closure (S,S-isomer) | 54.5 | nih.gov |
| Ring Closure (R,S-isomer) | 46.6 | nih.gov |
| Rate-Limiting Elimination (S,S-isomer) | 63.4 | nih.gov |
| Rate-Limiting Elimination (R,S-isomer) | 77.2 | nih.gov |
| Electrophilic Substitution (Pathway to Product 3) | 24.33 kcal/mol (approx. 101.8 kJ/mol) | rsc.org |
| Electrophilic Substitution (Pathway to Product 2) | 26.52 kcal/mol (approx. 111.0 kJ/mol) | rsc.org |
This table presents representative activation energies calculated for reactions of similar thiophene-based molecules to illustrate the type of data obtained from energy profile calculations.
Furthermore, these computed energy barriers can be used within the framework of Transition State Theory (TST) to predict reaction rate constants. While direct experimental kinetic data for this compound reactions may be scarce, computational studies on similar systems, like the spontaneous rearrangement of 2-formylphenylnitrene, have shown that computed rate constants can confirm whether a reaction proceeds via classical thermal activation or through quantum mechanical tunneling, especially at low temperatures. acs.org
Solvent Effects and Catalytic Cycle Modeling
Computational models often begin by simulating reactions in the gas phase. However, to achieve realistic results, the influence of the solvent must be considered, as it can significantly alter reaction pathways and energetics. chemrxiv.org For a polar molecule like this compound, solvent effects can be modeled using either explicit methods, where individual solvent molecules are included in the calculation, or implicit methods, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. acgpubs.org The choice of solvent can impact the stability of reactants, products, and transition states, thereby changing activation energies and reaction outcomes. For instance, studies on tautomerism in heterocyclic systems show that the relative stability of different forms can be reversed by changing the solvent polarity. nih.gov
Many important reactions of thiophenes are catalyzed by transition metals. researchgate.netthieme-connect.de Computational chemistry is an indispensable tool for modeling the entire catalytic cycle of such reactions. researchgate.netmdpi.com This involves identifying and calculating the energies of all intermediates and transition states in the cycle, which typically includes steps like oxidative addition, transmetalation, and reductive elimination. thieme-connect.de For example, DFT computations have been used to understand the regioselectivity in the C-H activation of thiophenes, revealing that the choice of ligand on the metal catalyst can favor different mechanistic pathways (e.g., metalation-deprotonation vs. a Heck-type mechanism), leading to different products. whiterose.ac.uk Modeling the interaction of this compound with a catalyst like palladium or ruthenium would involve mapping out the complete energy landscape of the catalytic cycle to predict feasibility, regioselectivity, and potential bottlenecks. researchgate.net
Conformational Analysis and Tautomerism Studies
Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. For this compound, rotation around the single bond connecting the formyl group to the thiophene ring can lead to different conformers. Computational studies can map the potential energy surface related to this rotation to identify the most stable conformers and the energy barriers separating them. acs.org The relative orientation of the formyl (CHO) group and the cyano (CN) group can influence the molecule's dipole moment and its interaction with other molecules or biological targets. Studies on related molecules, such as 2-formyl-3-fluorophenyl azide, have shown that different conformers can exhibit distinct reactivity, sometimes leading to completely different products through conformer-specific reactions. acs.org
Tautomerism, the interconversion of structural isomers, is another critical aspect to investigate for this compound. While this compound is typically depicted with a formyl group, the possibility of keto-enol tautomerism exists in related systems. nih.gov Theoretical studies on novel sulfonamide-aldehydes have shown that keto-hydrazo and enol-azo tautomeric forms can coexist. acgpubs.orgresearchgate.net Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the geometries of potential tautomers and calculate their relative energies. acgpubs.orgresearchgate.net The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form in the ground state. acgpubs.org
| Tautomer System | Computational Method | Finding | Reference |
| Sulfonamide-aldehyde M1 | DFT B3LYP/6-311++G(d,p) | The enol-azo tautomer (form III) is the most stable in the ground state. | acgpubs.org |
| 1,3,4-Thiadiazole derivative | 13C-NMR and UV-Vis | Exists in keto-enol tautomeric forms; the keto form is favored in polar aprotic solvents (DMSO), while the enol form is favored in non-polar solvents (chloroform). | nih.gov |
| 2-Hydroxypyridine (B17775) / 2-Pyridone | Various (QCISD, etc.) | The 2-hydroxypyridine (enol) form is more stable in the gas phase. | chemrxiv.org |
Non-Covalent Interactions and Supramolecular Assembly Prediction
Non-covalent interactions are the dominant forces in supramolecular chemistry, governing how molecules recognize each other and assemble into larger, ordered structures. nih.govfrontiersin.org For this compound, several types of non-covalent interactions are possible, including hydrogen bonds (with the formyl oxygen as an acceptor), π-π stacking involving the thiophene ring, and dipole-dipole interactions arising from the polar formyl and cyano groups. researchgate.net
Computational methods are essential for characterizing and quantifying these weak interactions. olemiss.edu Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, induction, and dispersion. olemiss.edu Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in crystal structures, providing insights into how molecules pack in the solid state. researchgate.net Studies on related 2-amino-3-carbonitrile derivatives have used these methods to investigate intermolecular hydrogen bonding motifs (e.g., N-H···N and N-H···O), which lead to the formation of two-dimensional supramolecular networks. researchgate.net Predicting how this compound molecules might self-assemble can inform the design of crystalline materials with specific properties.
| Interaction Type | Participating Groups in this compound | Relevance |
| Hydrogen Bonding | Formyl oxygen (acceptor), potential for interaction with H-bond donors. | Directs crystal packing and solubility. |
| π-π Stacking | Thiophene ring. | Stabilizes crystal structures and complexes with other aromatic systems. |
| Aromatic-Carbonyl (Ar···C═O) | Thiophene ring and formyl carbon. | Influences molecular conformation and stabilization of assemblies. nih.gov |
| Dipole-Dipole | Polar formyl (C=O) and cyano (C≡N) groups. | Contributes to the overall intermolecular forces and crystal lattice energy. |
Applications As a Synthetic Building Block in Advanced Organic Materials and Scaffolds
Precursor in the Synthesis of Complex Heterocyclic Systems
The adjacent formyl and nitrile groups on the 2-Formylthiophene-3-carbonitrile scaffold are pivotal to its role in heterocyclic synthesis. This bifunctional arrangement facilitates a variety of cyclization reactions, enabling the construction of fused-ring systems where the thiophene (B33073) core is annulated with other heterocyclic structures. These reactions are fundamental in generating novel molecular frameworks for various scientific applications.
This compound is an exemplary starting material for synthesizing thiophene-fused polycyclic compounds. The reactivity of the aldehyde and nitrile functionalities allows for the formation of new rings fused to the thiophene backbone. For instance, through condensation and cyclization reactions, it is possible to construct systems like thieno[2,3-d]pyrimidines. This class of compounds is synthesized by reacting 2-aminothiophenes, which are closely related derivatives, with various reagents to form a pyrimidine (B1678525) ring fused to the thiophene core. nih.gov The general strategy involves the reaction of the formyl group with a dinucleophile, followed by an intramolecular cyclization involving the nitrile group, leading to a stable polycyclic aromatic system.
The synthesis of nitrogen-containing heterocycles is a prominent application of this compound. rsc.org The compound serves as a direct precursor to thieno[2,3-b]pyridine (B153569) derivatives, which are formed through reactions that exploit both the formyl and carbonitrile groups. For example, in the Friedländer annulation, the formyl group can react with a compound containing an active methylene (B1212753) group adjacent to a ketone, while the nitrile participates in the cyclization to form the fused pyridine (B92270) ring.
A significant application is in the synthesis of thieno[2,3-d]pyrimidines. While often starting from the corresponding 2-aminothiophene-3-carbonitrile (B183302), the principles apply to derivatives from this compound. The amino group, which can be formed from the formyl group, and the nitrile group are ideal precursors for building the pyrimidine ring. nih.govsciforum.net This transformation is valuable for creating compounds with diverse chemical properties.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Target Heterocycle | General Reaction Type | Key Reagents |
| Thieno[2,3-b]pyridines | Friedländer Annulation | Active methylene ketones |
| Thieno[2,3-d]pyrimidines | Condensation/Cyclization | Formamide, Guanidine, Urea |
| Thieno[2,3-c]pyridazines | Condensation with Hydrazines | Hydrazine derivatives |
Beyond the intrinsic thiophene ring, this compound can be used to construct additional sulfur-containing heterocyclic rings. nih.govresearchgate.net A key example is the Gewald reaction, which is a multicomponent reaction that synthesizes a new thiophene ring. In a modified approach, the formyl group of this compound can act as the carbonyl component. By reacting it with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a base, a new thiophene ring can be fused to the original, creating a dithieno-fused system. This method highlights the versatility of the starting material in expanding the complexity of sulfur-based heterocyclic structures. researchgate.net
Monomer and Intermediate in Polymer and Material Science
In the realm of material science, this compound functions as a valuable monomer or a critical intermediate for creating functional materials. Its thiophene core is a fundamental unit in many organic electronic materials, and its functional groups allow for tailored chemical modifications.
Thiophene-based conjugated polymers are cornerstones of organic electronics, utilized in applications such as organic thin-film transistors (TFTs) and light-emitting devices. nih.govnih.gov While not typically used directly in polymerization, this compound is a precursor to monomers suitable for modern cross-coupling reactions like Suzuki or Stille polymerizations.
The formyl and nitrile groups can be chemically transformed into polymerizable functionalities, such as halogens (Br, I) or boronic esters. The presence of the strong electron-withdrawing nitrile group on the thiophene ring is particularly significant, as it lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. rsc.org This electronic tuning is crucial for designing materials with specific band gaps and charge-transport properties for electronic devices. researchgate.net
Table 2: Potential Polymer Applications
| Polymer Type | Potential Application | Role of Nitrile Group |
| Donor-Acceptor (D-A) Copolymers | Organic Photovoltaics (OPVs) | Enhances electron-accepting properties |
| Ambipolar Polymers | Organic Field-Effect Transistors (OFETs) | Modulates charge carrier mobility |
| Low-Bandgap Polymers | Near-Infrared (NIR) Detectors | Narrows the optical bandgap |
This compound possesses multiple coordination sites, making it an interesting ligand for coordination chemistry. Potential binding sites for metal ions include the sulfur atom of the thiophene ring, the nitrogen atom of the nitrile group, and the oxygen atom of the formyl group. bohrium.comresearchgate.net
The arrangement of the formyl and nitrile groups allows the molecule to act as a bidentate chelating ligand, binding to a metal center through both the oxygen and nitrogen atoms to form a stable five-membered ring. This chelation can enhance the stability of the resulting metal complex. Furthermore, the thiophene sulfur can engage in coordination, potentially leading to bridging modes or the formation of polynuclear complexes. nih.gov The ability to form stable complexes makes these molecules candidates for use in catalysis, where the metal center's reactivity can be finely tuned by the electronic properties of the ligand. nih.gov
Components in Advanced Pigments and Dyes (as synthetic intermediates)
This compound and its derivatives are crucial intermediates in the synthesis of advanced pigments and dyes, particularly heterocyclic azo dyes. These dyes are known for their bright colors and good fastness properties, making them suitable for dyeing synthetic fibers like polyester (B1180765).
The synthesis of these dyes often involves the diazotization of an amino-substituted thiophene derivative, which is then coupled with a suitable coupling component. The formyl and cyano groups on the thiophene ring act as powerful electron-withdrawing groups, which can have a significant impact on the color of the resulting dye. For instance, thiophene-based azo dyes can produce a range of colors from yellow to brown.
A notable application is in the creation of disperse dyes, which are non-ionic dyes used for dyeing hydrophobic fibers. The small molecular size and hydrophobic nature of thiophene-based dyes allow for good penetration and affinity for polyester fabrics, resulting in excellent levelness and brightness. Research has shown that dyes derived from aminothiophene precursors exhibit good to excellent fastness to washing, perspiration, and sublimation on polyester.
Furthermore, the formyl group in this compound offers a site for further chemical modification. For example, it can undergo condensation reactions, such as with anilines to form Schiff bases, which can extend the π-conjugated system of the dye molecule. This modification can lead to enhanced electronic and solubility properties of the final dye. For example, modifying the terminal aldehyde group of 2-amino-3-cyano-4-chloro-5-formylthiophene has been used to create blue-colored heterocyclic azo dyes with improved characteristics nih.govrsc.org.
The following table summarizes the properties of some disperse dyes synthesized using thiophene-based intermediates, highlighting their performance on polyester fibers.
| Dye Structure Basis | Color on Polyester | Washing Fastness | Perspiration Fastness | Sublimation Fastness |
| Arylazothiophene | Yellow to Reddish Brown | Very Good to Excellent | Satisfactory (4-5) | Very Good to Excellent |
| Aminothiophene Derivatives | Varies (e.g., purple, pink) | Good to Excellent | Not specified | Excellent |
Data compiled from various studies on heterocyclic disperse dyes. sapub.orgmdpi.com
Role in the Construction of Supramolecular Architectures
While the application of this compound in dye chemistry is well-established, its role in the construction of supramolecular architectures is a developing area of research. The functional groups present in the molecule, namely the formyl and cyano groups, along with the π-system of the thiophene ring, provide the necessary features for engaging in non-covalent interactions that govern the formation of supramolecular assemblies.
Self-Assembly through Directed Non-Covalent Interactions
The self-assembly of molecules into well-ordered structures is a cornerstone of supramolecular chemistry. Thiophene-containing molecules are known to self-assemble through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.
In the case of this compound, the formyl group can act as a hydrogen bond acceptor, while the presence of a C-H bond adjacent to the electron-withdrawing cyano group could potentially act as a weak hydrogen bond donor. The nitrogen atom of the cyano group can also participate in hydrogen bonding as an acceptor. These interactions can direct the assembly of molecules into one-, two-, or three-dimensional networks.
The planar aromatic thiophene ring is prone to π-π stacking interactions, which are crucial in the organization of many organic electronic materials. The electron-deficient nature of the thiophene ring in this compound, due to the attached formyl and cyano groups, could favor interactions with electron-rich aromatic systems.
Although the general principles of self-assembly for thiophene derivatives are well understood, specific and detailed research on the self-assembly of this compound itself is not extensively documented in the current scientific literature. The potential for this molecule to form liquid crystalline phases or other ordered assemblies remains an area for future investigation.
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The design of host molecules often relies on the presence of a pre-organized cavity and functional groups that can interact with the guest.
The reactive nature of the formyl group in this compound allows for its use in the synthesis of larger macrocyclic structures that could potentially act as hosts. For example, through condensation reactions, it is conceivable to construct calixarene-like or crown ether-like macrocycles incorporating the thiophene-3-carbonitrile unit. The cavity of such a macrocycle could then be tailored to bind specific guest molecules through a combination of steric fit and non-covalent interactions.
The cyano group, with its linear geometry and lone pair of electrons, could also play a role in coordinating to metal ions or participating in anion recognition within a host-guest complex. However, to date, there is a lack of specific published research demonstrating the application of this compound as a key component in host-guest systems. The exploration of its potential in this area of supramolecular chemistry presents an opportunity for new discoveries.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 2-Formylthiophene-3-carbonitrile and its derivatives is increasingly focused on green and sustainable methodologies. Traditional synthetic pathways are being re-evaluated to reduce environmental impact, minimize waste, and improve efficiency. Key emerging trends include the development of metal-free synthesis protocols, which avoid the toxicity and cost associated with transition metal catalysts. nih.gov Researchers are exploring the use of elemental sulfur or potassium sulfide (B99878) as alternative sulfur sources, moving away from more hazardous reagents. nih.gov
Modern synthetic strategies like one-pot, multicomponent reactions are also gaining prominence. These methods allow for the construction of complex thiophene-based molecules from simple precursors in a single step, significantly improving atom economy and reducing purification efforts. Furthermore, the application of microwave-assisted synthesis has demonstrated the potential to accelerate reaction times and improve yields for cross-coupling reactions like the Suzuki reaction, which is a common method for creating functionalized thiophenes. nih.gov
Table 1: Comparison of Synthetic Methodologies for Thiophene (B33073) Derivatives
| Methodology | Advantages | Disadvantages | Emerging Trends |
|---|---|---|---|
| Traditional Cyclization | Well-established, access to diverse structures. | Often requires harsh conditions, may produce byproducts. | Use of greener solvents and catalysts. |
| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. nih.gov | Residual metal contamination, catalyst cost. nih.gov | Development of more active and recyclable catalysts. |
| Metal-Free Synthesis | Avoids metal toxicity, aligns with green chemistry. nih.gov | May have limited substrate scope or require specific conditions. | Use of novel sulfur sources like CS₂, flow chemistry setups. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly. | Can be challenging to optimize, potential for side reactions. | Design of new domino reaction sequences. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced control. nih.gov | Requires specialized equipment, scalability can be a concern. | Integration with flow chemistry for continuous production. |
Exploration of Unprecedented Reactivity Patterns
While the formyl and nitrile groups of this compound offer predictable reactivity for derivatization, future research is aimed at uncovering novel reaction pathways. The electron-withdrawing nature of these substituents significantly influences the electronic properties of the thiophene ring, opening avenues for previously unexplored chemical transformations. mdpi.com
One area of focus is the use of this compound in complex domino reactions. For instance, its structure is ideal for participating in sequential reactions that rapidly build molecular complexity, leading to novel heterocyclic systems such as thieno[2,3-d]pyrimidines through reactions like the Mannich-type condensation. acs.org The exploration of its role in pericyclic reactions and as a partner in various cycloadditions could lead to the synthesis of unique polycyclic aromatic scaffolds. Furthermore, advanced computational methods, such as Density Functional Theory (DFT), are being employed to predict and understand the mechanisms of these new reactions, guiding experimental design. acs.orgresearchgate.net
Advanced Applications in Functional Material Design
The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for the design of advanced functional materials. The thiophene core is a well-known component in organic electronics due to its electron-rich nature and ability to facilitate charge transport. nih.gov
Future applications will likely leverage derivatives of this compound in the development of:
Organic Light-Emitting Diodes (OLEDs): By incorporating this unit into larger conjugated polymer or small molecule systems, researchers can tune the emission properties to create efficient and stable materials for display and lighting technologies.
Organic Photovoltaics (OPVs): The electron-accepting character of the nitrile group can be exploited in designing new non-fullerene acceptors for organic solar cells.
Chemical Sensors: Functionalization of the formyl group can be used to attach specific recognition units, allowing for the creation of chemosensors that detect analytes through changes in optical or electronic properties.
Smart Materials: Integration into polymers could lead to materials that respond to external stimuli such as light, heat, or chemical exposure, finding use in areas like drug delivery and self-healing coatings.
Integration with Machine Learning and AI for Accelerated Discovery
The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like this compound. These computational tools can analyze vast datasets of chemical reactions and properties to accelerate progress significantly.
Emerging applications in this domain include:
Retrosynthesis Prediction: AI models are being developed to propose novel and efficient synthetic routes to complex target molecules based on the this compound scaffold, potentially uncovering pathways that a human chemist might overlook. rsc.org
Property Prediction: Machine learning algorithms can be trained to predict the biological activity, material properties, and toxicity of virtual derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. rsc.orgfrontiersin.org
De Novo Design: AI can generate entirely new molecular structures based on desired properties, using the thiophene-3-carbonitrile core as a starting fragment to design next-generation drugs or materials.
Table 2: Impact of AI/ML on Thiophene Derivative Research
| Research Area | Traditional Approach | AI/ML-Enhanced Approach | Potential Outcome |
|---|---|---|---|
| New Molecule Discovery | Iterative synthesis and screening. | De novo design and virtual screening. frontiersin.org | Rapid identification of lead compounds with high predicted activity. |
| Synthesis Planning | Based on established chemical principles and literature. | Algorithmic retrosynthesis planning. rsc.org | More efficient, diverse, and sustainable synthetic routes. |
| Property Optimization | Stepwise structural modification and testing. | Predictive models guide structural modifications. | Faster optimization of desired properties (e.g., binding affinity, conductivity). |
Cross-Disciplinary Research Opportunities
The versatility of the this compound structure provides a platform for extensive cross-disciplinary research, bridging chemistry with biology, medicine, and materials science. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities. nih.gov
Future collaborative efforts are expected to explore:
Medicinal Chemistry: Designing and synthesizing novel derivatives as potent and selective therapeutic agents. Research has already highlighted the potential of thiophenes as antimicrobial agents against drug-resistant bacteria, as anticancer agents that induce apoptosis, and as antiviral entry inhibitors, for example, against the Ebola virus. mdpi.comfrontiersin.orgnih.gov
Chemical Biology: Developing chemical probes based on this scaffold to study biological processes. By attaching fluorescent tags or reactive groups, these probes can be used to visualize and understand the role of specific enzymes or receptors in disease.
Biomaterials: Creating thiophene-based polymers for biomedical applications such as tissue engineering scaffolds or biocompatible electronic devices that can interface with biological systems.
This interdisciplinary approach ensures that the fundamental knowledge generated by chemists is translated into practical solutions for pressing global challenges in health and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Formylthiophene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : A common approach involves modifying the Gewald reaction. For example, substituting the amino group in 2-aminothiophene-3-carbonitrile (synthesized via malononitrile and sulfur in THF/NaHCO₃ ) with a formyl group. Formylation can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by quenching with DMF.
- Critical Parameters : Temperature control (35–40°C during cyclization ), solvent polarity, and stoichiometry of formylating agents are crucial. Yield optimization requires monitoring by TLC or HPLC to minimize side reactions like over-oxidation.
Q. How is this compound characterized spectroscopically, and what are its key spectral markers?
- Analytical Workflow :
- IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the formyl C=O stretch.
- ¹H NMR : A singlet at δ 9.8–10.2 ppm corresponds to the formyl proton, while aromatic protons appear as a multiplet (δ 7.2–8.1 ppm) .
- ¹³C NMR : The formyl carbon resonates at δ 190–195 ppm, and the nitrile carbon at δ 115–120 ppm.
Advanced Research Questions
Q. How can contradictory data in reaction yields or product purity be resolved during synthesis?
- Case Study : Discrepancies in melting points (e.g., 104–108°C for 2-aminothiophene-3-carbonitrile vs. 123°C for its phenyl derivative ) suggest impurities or polymorphic forms.
- Resolution Strategies :
- Recrystallization : Use ethanol/water mixtures (95% ethanol ) to remove unreacted malononitrile or sulfur byproducts.
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) isolates the formylated product from side products like thiophene oligomers.
Q. What strategies optimize regioselectivity when introducing the formyl group to avoid competing substitutions?
- Electrophilic Directing : The electron-withdrawing nitrile group directs formylation to the C2 position. Steric hindrance from substituents (e.g., aryl groups at C4 ) may necessitate protecting groups.
- Catalytic Approaches : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance electrophilic substitution efficiency.
- Computational Modeling : DFT calculations predict charge distribution on the thiophene ring to guide reagent selection .
Q. How is this compound utilized in heterocyclic drug discovery, and what are its key pharmacophoric features?
- Applications :
- Antimicrobial Agents : Analogues like 2-thioureido-thiophenes show antifungal/antibacterial activity via inhibition of fungal lanosterol demethylase .
- Kinase Inhibitors : The formyl group serves as a hydrogen bond acceptor in ATP-binding pockets .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up this compound synthesis, and how are they mitigated?
- Scale-Up Issues : Exothermic reactions during formylation (e.g., Vilsmeier-Haack) require controlled addition of POCl₃ and efficient cooling.
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to acute toxicity (Hazard Classifications ).
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
